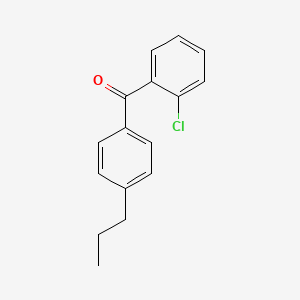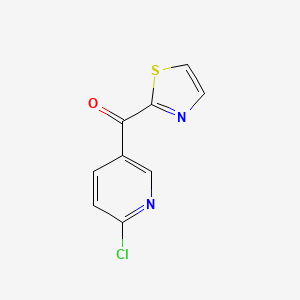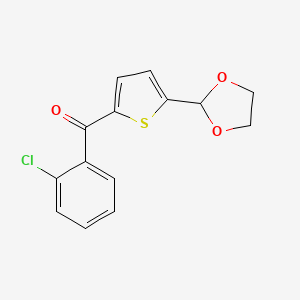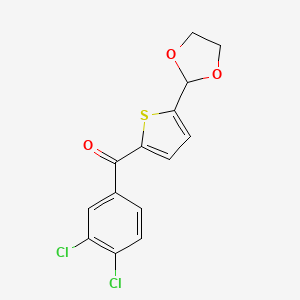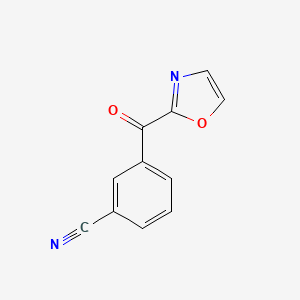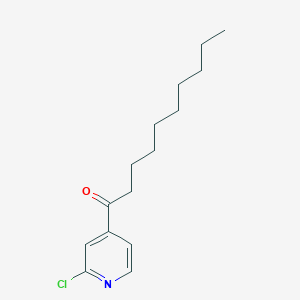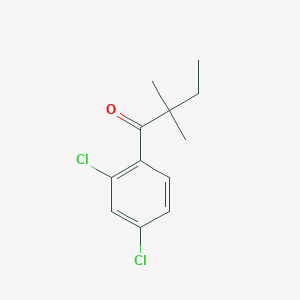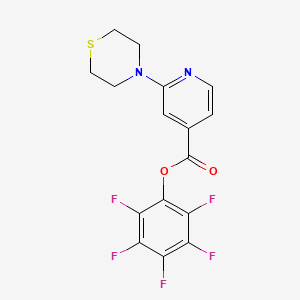
Pentafluorophenyl 2-thiomorpholin-4-ylpyridine-4-carboxylate
Vue d'ensemble
Description
“Pentafluorophenyl 2-thiomorpholin-4-ylpyridine-4-carboxylate” is a chemical compound with the molecular formula C16H11F5N2O2S . It has a molecular weight of 390.33 g/mol . This compound is also known by other names such as “pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate” and "2-thiomorpholin-4-yl-4-pyridinecarboxylic acid 2,3,4,5,6-pentafluorophenyl ester" .
Synthesis Analysis
The synthesis of pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This process facilitates SCNP functionalization without altering its backbone structure .Molecular Structure Analysis
The molecular structure of this compound includes a pentafluorophenyl group, a 2-thiomorpholin-4-ylpyridine-4-carboxylate group, and an ester group . The InChI Key for this compound is CXWZKWSFJLNFMF-UHFFFAOYSA-N .Chemical Reactions Analysis
The pentafluorophenyl group in this compound can participate in various chemical reactions. For instance, it has been used in the formation of bio-inspired SCNPs . Additionally, it has been involved in highly regioselective H/D exchange reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.33 g/mol and a molecular formula of C16H11F5N2O2S . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.Applications De Recherche Scientifique
Luminescent Material Development
- AIE-active Ir(III) Complexes : This study discusses the design and synthesis of heteroleptic cationic Ir(III) complexes, which demonstrate dual-emission, mechanoluminescence, and applications in data security protection. These complexes, which include pentafluorophenyl derivatives, offer insights into smart luminescent material design (Song et al., 2016).
Synthetic Chemistry and Catalysis
- Synthesis of Fluorinated Pyridine Derivatives : Research on the nucleophilic aromatic substitution of pentafluoropyridine and its regioselectivity provides significant insights. The study is crucial for understanding the synthesis of fluorinated pyridine derivatives, which are important in medicinal chemistry and material science (Podolan et al., 2015).
- Hetarenium Salts Synthesis : This paper explores the reaction of pentafluoropyridine with nucleophilic heteroaromatics, leading to various hetarenium salts. The study is significant in the field of organic synthesis and offers potential applications in developing new compounds (Schmidt et al., 2007).
- Catalysis with Pentafluorophenylammonium Triflate : This study presents the use of pentafluorophenylammonium triflate as a catalyst for synthesizing triarylpyridines. It highlights an environmentally friendly approach with potential applications in pharmaceutical synthesis (Montazeri & Mahjoob, 2012).
Material Science and Photophysics
Luminescent Cyclometalated PtII and PtIV Complexes : This research discusses the design and photophysics of luminescent, heteroleptic cyclometalated PtII and PtIV complexes. These complexes, including pentafluorophenyl derivatives, have potential applications in OLEDs and other luminescent materials (Giménez et al., 2019).
Fluorescence Sensing with Oligothiophene-based Compounds : A study on o-(carboxamido)trifluoroacetophenones exhibits fluorescence enhancement upon binding carboxylate anions. This highlights its potential in sensing applications (Kim & Ahn, 2008).
Safety And Hazards
This compound is harmful in contact with skin, if swallowed, and if inhaled . It causes skin irritation, respiratory irritation, and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-thiomorpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F5N2O2S/c17-10-11(18)13(20)15(14(21)12(10)19)25-16(24)8-1-2-22-9(7-8)23-3-5-26-6-4-23/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWZKWSFJLNFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640225 | |
| Record name | Pentafluorophenyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-thiomorpholin-4-ylpyridine-4-carboxylate | |
CAS RN |
934570-42-0 | |
| Record name | Pentafluorophenyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614137.png)
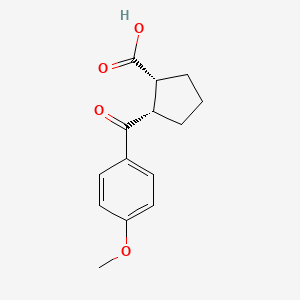
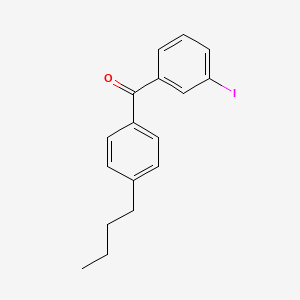
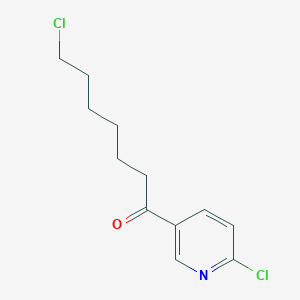
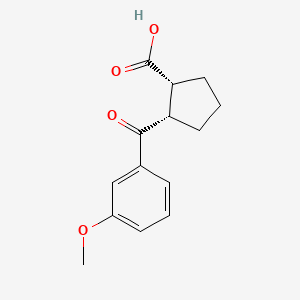
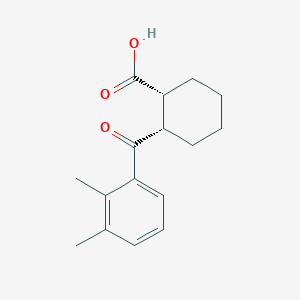
![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
